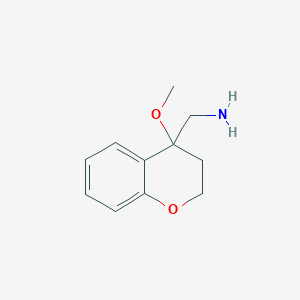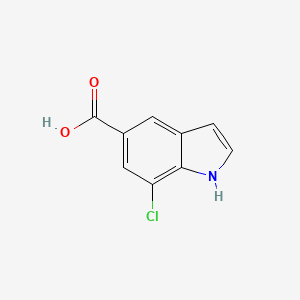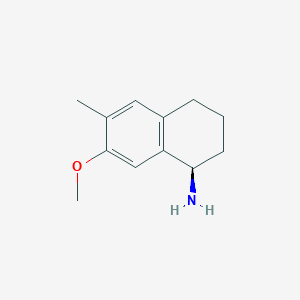
4-Methoxy-7-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-7-methyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by a chromenone core structure with methoxy and methyl substituents at the 4 and 7 positions, respectively. Coumarins, including this compound, are widely studied for their potential therapeutic properties and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-7-methyl-2H-chromen-2-one can be achieved through several methods, including the Pechmann condensation. This method involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. For instance, the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with methoxy reagents under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Mechanochemical synthesis, which involves the use of mechanical energy to drive chemical reactions, is one such method. This approach allows for solvent-free conditions and reduced reaction times, making it an efficient and environmentally friendly option .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxy-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the chromenone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted chromenones, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-7-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: This compound is used in the study of enzyme interactions and as a marker in biological assays.
Medicine: It exhibits potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Wirkmechanismus
The mechanism of action of 4-Methoxy-7-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial properties.
Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative stress and inflammation.
Signal Transduction: It may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-7-methyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:
7-Hydroxy-4-methylcoumarin: Known for its strong fluorescence and use in biochemical assays.
4-Methylumbelliferone: Exhibits significant anti-inflammatory and anticancer activities.
7-Amino-4-methylcoumarin: Commonly used as a fluorescent probe in biophysical research.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H10O3 |
|---|---|
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
4-methoxy-7-methylchromen-2-one |
InChI |
InChI=1S/C11H10O3/c1-7-3-4-8-9(13-2)6-11(12)14-10(8)5-7/h3-6H,1-2H3 |
InChI-Schlüssel |
JZWPAAWHMHCTHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B15070107.png)
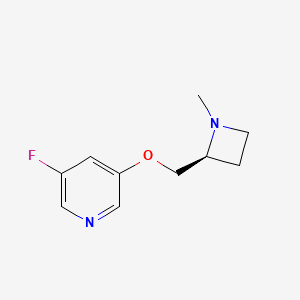
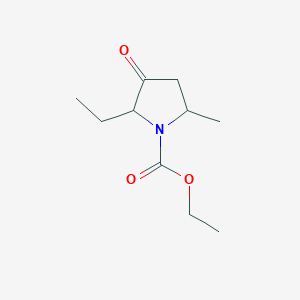

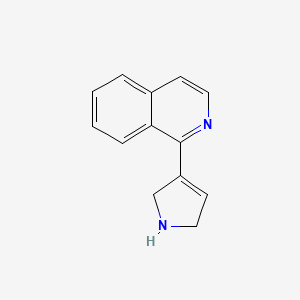

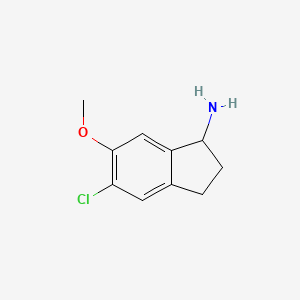
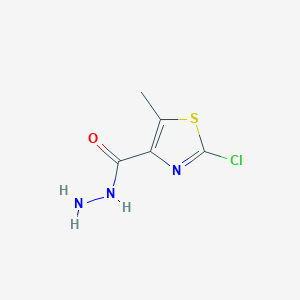
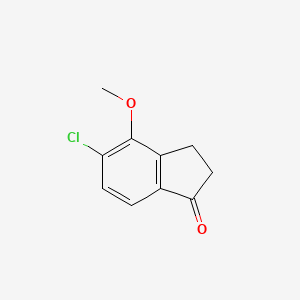
![7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15070163.png)
